2,3-Dihydro-5h-1,4-benzodioxipin-5-one

描述

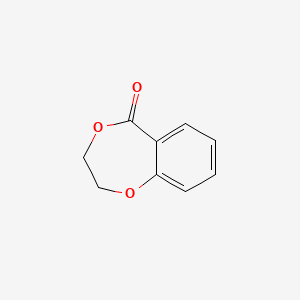

Structure

3D Structure

属性

IUPAC Name |

2,3-dihydro-1,4-benzodioxepin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c10-9-7-3-1-2-4-8(7)11-5-6-12-9/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYVNMBGWXYJCCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)C2=CC=CC=C2O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30177431 | |

| Record name | 5H-1,4-Benzodioxepin-5-one, 2,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22891-52-7 | |

| Record name | 5H-1,4-Benzodioxepin-5-one, 2,3-dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022891527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5H-1,4-Benzodioxepin-5-one, 2,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 2,3 Dihydro 5h 1,4 Benzodioxepin 5 One and Analogues

Retrosynthetic Analysis and Key Precursors in Dihydrobenzodioxepinone Synthesis

A retrosynthetic analysis of 2,3-dihydro-5H-1,4-benzodioxepin-5-one reveals several logical bond disconnections that point to readily available starting materials. The most common approach involves the disconnection of the ether and ester bonds within the seven-membered ring. This leads to precursors such as catechol and a C2-synthon, or derivatives of 2-hydroxyphenoxyacetic acid.

A primary retrosynthetic disconnection of the ester linkage in the target molecule leads to the precursor 2-(2-hydroxyethoxy)phenoxyacetic acid. Further disconnection of the ether bond in this intermediate reveals catechol and a suitable two-carbon unit as the foundational building blocks. Alternatively, disconnection of the ether bond in the seven-membered ring can lead to a substituted catechol and a molecule containing the remaining portion of the heterocyclic ring.

Utilization of 2-(2-Hydroxyethoxy)benzaldehyde (B1329651) as a Foundational Synthetic Building Block

A key precursor in the synthesis of 2,3-dihydro-5H-1,4-benzodioxepin-5-one and its derivatives is 2-(2-hydroxyethoxy)benzaldehyde. This compound contains both the aromatic core and the hydroxyethoxy side chain necessary for the formation of the dioxepinone ring. The aldehyde functionality serves as a synthetic handle that can be oxidized to a carboxylic acid, which then undergoes intramolecular cyclization with the hydroxyl group to form the lactone ring.

The synthesis of 2-(2-hydroxyethoxy)benzaldehyde itself can be achieved through the Williamson ether synthesis, by reacting salicylaldehyde (B1680747) with a protected 2-haloethanol, followed by deprotection. This building block provides a convergent and efficient route to the target molecule.

Exploration of Alternative Aromatic and Heterocyclic Precursors in Multi-Step Synthetic Sequences

The versatility of the synthetic approaches to dihydrobenzodioxepinones is further demonstrated by the exploration of various alternative aromatic and heterocyclic precursors. These precursors allow for the introduction of diverse substituents on both the aromatic ring and the heterocyclic core, leading to a wide range of analogues.

One notable example involves the use of 2-O/N-tethered alkenyl benzaldehydes. nih.gov In this strategy, a substituted salicylaldehyde is etherified with an alkenyl halide, such as 3-chloro-2-methylprop-1-ene. nih.gov This introduces an alkenyl group that can participate in subsequent cyclization reactions. This approach allows for the synthesis of halogenated benzodioxepinones, which can be further functionalized. nih.gov

Another important class of precursors is substituted 2,3-dihydroxybenzoic acids. nih.gov For instance, the synthesis of 2,3-dihydro-1,4-benzodioxine-5-carboxamide (B1303492), an analogue of the target molecule, commences with the esterification of 2,3-dihydroxybenzoic acid. nih.gov This is followed by alkylation with 1,2-dibromoethane (B42909) to form the dihydrobenzodioxine ring. nih.gov This strategy highlights the use of readily available dihydroxybenzoic acids as precursors for building the core structure.

The following table summarizes some of the alternative precursors used in the synthesis of dihydrobenzodioxepinone analogues.

| Precursor | Resulting Analogue | Reference |

| 2-O/N-Tethered Alkenyl Benzaldehydes | Halogenated Benzodioxepinones | nih.govnih.gov |

| 2,3-Dihydroxybenzoic Acid | 2,3-Dihydro-1,4-benzodioxine-5-carboxamide | nih.gov |

| Substituted Catechols | 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine | mdpi.com |

| Sodium 2-(prop-2′-ynyloxy)benzoate | (Z)-3-Arylidene-2,3-dihydro-5H-1,4-benzodioxepin-5-ones | rsc.org |

Modern Synthetic Routes and Reaction Mechanisms

Modern synthetic chemistry has provided a plethora of tools and methodologies to construct the 1,4-benzodioxepinone ring system with greater efficiency, selectivity, and environmental compatibility. These routes often involve sophisticated cyclization reactions, catalytic processes, and high-throughput synthesis techniques.

Cyclization Reactions in the Formation of the 1,4-Benzodioxepinone Ring System

The key step in the synthesis of 2,3-dihydro-5H-1,4-benzodioxepin-5-one is the formation of the seven-membered ring, which is typically achieved through an intramolecular cyclization reaction. The formation of medium-sized rings, such as the seven-membered dioxepinone, can be challenging due to entropic factors and transannular strain. nih.gov

One powerful method for constructing this ring system is through a tandem oxidation and iodolactonization of 2-O-tethered alkenyl benzaldehydes. nih.gov In this reaction, the aldehyde is first oxidized in situ to a carboxylic acid. This is followed by an intramolecular iodolactonization, where the carboxylate attacks the double bond activated by an iodine electrophile, leading to the formation of the seven-membered ring. nih.gov A proposed mechanism involves the generation of a peroxy ester intermediate which then hydrolyzes to the carboxylic acid. nih.gov The subsequent iodolactonization proceeds via the formation of an iodonium (B1229267) ion, which is then attacked by the carboxylate. nih.gov

Another important cyclization strategy is the ring-closing metathesis (RCM) of diene precursors. This method has been successfully applied to the synthesis of 2H-1,5-benzodioxepin derivatives using Grubbs' catalysts. researchgate.net This reaction involves the formation of a carbon-carbon double bond within the ring, which can be subsequently reduced if the saturated dihydrobenzodioxepinone is the target.

Catalytic Approaches and Green Chemistry Methodologies in Dihydrobenzodioxepinone Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including dihydrobenzodioxepinones. These approaches aim to reduce waste, use less hazardous reagents, and improve energy efficiency.

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds. nih.govnih.gov For instance, the microwave-assisted synthesis of 1,4-benzodiazepine-2,5-diones, which are structurally related to the target molecule, has been reported to be highly efficient. nih.gov This technique can potentially be applied to the cyclization step in dihydrobenzodioxepinone synthesis to reduce reaction times and energy consumption.

Phase-transfer catalysis (PTC) is another green chemistry approach that can be utilized in the synthesis of dihydrobenzodioxepinones. PTC facilitates the reaction between reagents in immiscible phases, often allowing for the use of milder reaction conditions and avoiding the need for expensive and anhydrous solvents. While not extensively reported for the direct synthesis of the target molecule, PTC has been employed in the synthesis of related benzodiazepin-2-ones.

The use of environmentally benign catalysts is a cornerstone of green chemistry. While specific examples for the direct synthesis of 2,3-dihydro-5H-1,4-benzodioxepin-5-one are not prevalent in the reviewed literature, the development of catalysts for related transformations is an active area of research. For example, palladium-copper catalysis has been used for the synthesis of (Z)-3-arylidene-2,3-dihydro-5H-1,4-benzodioxepin-5-ones. rsc.org

Solution-Phase Parallel Synthesis and Combinatorial Chemistry Techniques for Dihydrobenzodioxepinone Libraries

Solution-phase parallel synthesis and combinatorial chemistry are powerful tools for the rapid generation of large libraries of compounds for drug discovery and materials science. nih.gov While a specific library of 2,3-dihydro-5H-1,4-benzodioxepin-5-ones has not been explicitly detailed in the reviewed literature, the principles of these techniques have been successfully applied to the synthesis of structurally related heterocyclic scaffolds, such as 1,4-benzodiazepines and 2,3-dihydro-1,5-benzothiazepin-4(5H)-ones. nih.govnih.gov

The general strategy for the solution-phase parallel synthesis of a dihydrobenzodioxepinone library would involve the use of a diverse set of building blocks that can be systematically combined to generate a large number of unique products. For example, a library could be constructed by reacting a variety of substituted catechols with a range of haloacetic acid derivatives in a parallel fashion. Alternatively, a collection of substituted 2-(2-hydroxyethoxy)benzaldehydes could be subjected to various oxidation and cyclization conditions in a parallel format.

The synthesis of a 1,4-benzodiazepine (B1214927) library, for instance, involved the use of three main components: 2-aminobenzophenones, amino acids, and alkylating agents, which were combined in a combinatorial fashion to produce a large number of derivatives. nih.gov A similar approach could be envisioned for dihydrobenzodioxepinones, where substituted catechols, α-haloesters, and other modifying reagents could serve as the building blocks. The purification of the resulting library members can often be streamlined using techniques such as solid-phase extraction. nih.gov

Stereoselective Synthesis of Chiral 2,3-Dihydro-5H-1,4-benzodioxepin-5-one Derivatives

The development of synthetic routes to enantiomerically pure chiral molecules is a cornerstone of modern organic chemistry, particularly in the synthesis of potential pharmacologically active agents. While the direct asymmetric synthesis of the parent 2,3-dihydro-5H-1,4-benzodioxepin-5-one is not extensively documented in readily available literature, several strategies for the stereoselective synthesis of related chiral 1,4-benzodioxepine and 1,4-benzodioxane (B1196944) derivatives have been reported. These methodologies provide a conceptual framework for accessing chiral dihydrobenzodioxepinone derivatives.

One notable advancement is the organocatalytic enantioselective synthesis of chiral 1,4-benzodioxepines. acs.org This method utilizes an intramolecular desymmetrization of an oxetane (B1205548). In this process, a benzylic alcohol bearing an internal oxetane moiety reacts in the presence of a chiral phosphoric acid catalyst to yield chiral 1,4-benzodioxepines with high enantioselectivity. acs.org This strategy represents a significant step in the direct catalytic asymmetric synthesis of seven-membered heterocycles with excellent stereocontrol. acs.org

Another potential avenue for obtaining chiral benzodioxepinones is through kinetic resolution. Kinetic resolution of racemic mixtures is a widely used technique to separate enantiomers. For instance, the kinetic resolution of 2-aryldihydroquinolines has been achieved with high enantioselectivity using lithiation with a chiral ligand. nih.govresearchgate.netnih.gov A similar approach could theoretically be applied to a racemic mixture of a suitable 2,3-dihydro-5H-1,4-benzodioxepin-5-one derivative.

Furthermore, the synthesis of chiral building blocks from the chiral pool offers a reliable method for constructing enantiomerically pure target molecules. For example, chiral 2,3-dihydro-1,4-benzodioxine derivatives have been synthesized starting from D-mannitol. mdpi.com This strategy involves the transformation of a readily available chiral starting material through a series of chemical steps to construct the desired heterocyclic system. mdpi.com

The following table summarizes a potential strategy for the stereoselective synthesis of chiral 1,4-benzodioxepines, which could be adapted for the synthesis of 2,3-dihydro-5H-1,4-benzodioxepin-5-one derivatives.

Table 1: Organocatalytic Enantioselective Synthesis of Chiral 1,4-Benzodioxepines

| Starting Material | Catalyst | Key Transformation | Product Type | Enantioselectivity |

|---|

Chemical Transformations and Derivatization of the Dihydrobenzodioxepinone Core

The 2,3-dihydro-5H-1,4-benzodioxepin-5-one core is amenable to a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. These modifications can be used to explore the structure-activity relationships of this class of compounds.

A significant derivatization method is the palladium-copper catalyzed reaction of sodium 2-(prop-2′-ynyloxy)benzoate with aryl iodides. This reaction leads to a highly regio- and stereoselective synthesis of (Z)-3-arylidene-2,3-dihydro-5H-1,4-benzodioxepin-5-ones. researchgate.net This method provides a direct route to introduce an arylidene substituent at the C3 position of the dihydrobenzodioxepinone ring with control over the double bond geometry. researchgate.net

The ketone functionality at the C5 position is a key site for various transformations. For instance, on the related 3,4-dihydro-2H-1,5-benzodioxepin-3-one system, the ketone can be converted to a cyanohydrin, which can then be reduced to an amino alcohol. csic.es This amino alcohol can be further derivatized by N-alkylation or N-aralkylation. csic.es Alternatively, the ketone can be transformed into an epoxide, which can then be opened by primary amines to yield N-substituted amino alcohols. csic.es These reactions demonstrate the versatility of the ketone group for introducing diverse functionalities.

Furthermore, the synthesis of carboxamide derivatives has been reported for the related 2,3-dihydrobenzo[b] acs.orgmdpi.comdioxine system, which can be conceptually applied. This involves the initial formation of the benzodioxine ring followed by functional group manipulations on the aromatic ring to introduce a carboxamide group.

The following table details a key derivatization reaction of the dihydrobenzodioxepinone core.

Table 2: Synthesis of (Z)-3-Arylidene-2,3-dihydro-5H-1,4-benzodioxepin-5-ones

| Reactant 1 | Reactant 2 | Catalyst System | Key Transformation | Product | Stereoselectivity |

|---|

Structure Activity Relationship Sar and Molecular Design Principles for 2,3 Dihydro 5h 1,4 Benzodioxepin 5 One Compounds

Systematic Exploration of Substituent Effects on the Dihydrobenzodioxepinone Skeleton

A systematic investigation into the effects of various substituents on the 2,3-dihydro-5H-1,4-benzodioxepin-5-one skeleton is fundamental to elucidating its SAR. While comprehensive studies specifically on this scaffold are limited, valuable insights can be drawn from research on structurally related 1,4-benzodioxane (B1196944) and 1,5-benzothiazepine (B1259763) derivatives. These studies highlight the importance of the nature and position of substituents on the aromatic ring and the heterocyclic seven-membered ring in modulating biological activity.

Research on related compounds, such as 1,4-benzodioxan-related molecules, has shown that the introduction of different substituents can significantly impact their affinity for various receptors. For instance, in a series of N-substituted (2,3-dihydro-1,4-benzodioxin-2-yl)methylamine derivatives, the nature of the substituent on the nitrogen atom was critical for their activity as D2 antagonists and 5-HT1A partial agonists, which are targets for atypical antipsychotic agents. scilit.com Optimization of these substituents led to the identification of compounds with improved in vivo efficacy in rodent models of psychosis. scilit.com

Similarly, studies on 2,3-dihydro-1,5-benzothiazepine derivatives as α-glucosidase inhibitors demonstrated a clear SAR. The inhibitory potential of these compounds was found to be highly dependent on the substitution pattern on the benzothiazepine (B8601423) core. nih.gov Kinetic studies revealed that the most active derivatives acted as competitive inhibitors, suggesting direct interaction with the enzyme's active site, which is influenced by the electronic and steric properties of the substituents. nih.gov

The following table summarizes hypothetical substituent effects on the 2,3-dihydro-5H-1,4-benzodioxepin-5-one skeleton based on findings from related heterocyclic systems. This serves as a predictive framework for designing new analogs with desired biological activities.

| Position of Substitution | Type of Substituent | Predicted Effect on Activity | Rationale based on Analogous Compounds |

| Aromatic Ring (Positions 6, 7, 8, 9) | Electron-withdrawing groups (e.g., -Cl, -CF3) | May enhance potency for certain targets. | In some heterocyclic systems, electron-withdrawing groups can improve binding affinity. |

| Aromatic Ring (Positions 6, 7, 8, 9) | Electron-donating groups (e.g., -OCH3, -CH3) | Could increase or decrease activity depending on the target. | The effect is target-dependent; methoxy (B1213986) groups have been shown to have variable effects in related scaffolds. |

| Dioxepin Ring (Positions 2, 3) | Alkyl groups | May influence lipophilicity and conformational flexibility. | Introduction of alkyl groups can alter the compound's pharmacokinetic profile. |

| Dioxepin Ring (Positions 2, 3) | Phenyl groups | Could introduce additional binding interactions (e.g., pi-stacking). | Aromatic substituents can provide additional anchor points within a receptor binding pocket. |

Scaffold Hopping and Bioisosteric Replacements Strategies Applied to the 2,3-Dihydro-5H-1,4-benzodioxepin-5-one Moiety

Scaffold hopping and bioisosteric replacement are powerful strategies in drug design to identify novel chemical series with improved properties while retaining the key pharmacophoric features of a lead compound.

Scaffold Hopping: This strategy involves replacing the central core of a molecule with a structurally different scaffold that maintains a similar three-dimensional arrangement of the key functional groups responsible for biological activity. While specific examples of scaffold hopping originating from the 2,3-dihydro-5H-1,4-benzodioxepin-5-one moiety are not extensively documented, the reverse is plausible. For instance, this benzodioxepinone scaffold could be considered as a potential replacement for other heterocyclic systems in known active compounds.

An example of scaffold hopping on a related structure is the modification of 2,3-dihydro-1,4-benzodioxine-5-carboxamide (B1303492), which was identified as a PARP1 inhibitor. nih.gov To enhance its potency, researchers employed a scaffold hopping strategy, leading to the discovery of a more potent inhibitor with a different core structure. nih.gov

Bioisosteric Replacements: Bioisosterism refers to the substitution of an atom or a group of atoms in a molecule with another that has similar physical or chemical properties, leading to a compound that often retains similar biological activity. This strategy is widely used to modulate physicochemical properties, improve metabolic stability, and reduce toxicity.

For the 2,3-dihydro-5H-1,4-benzodioxepin-5-one moiety, several bioisosteric replacements could be envisioned. For example, the oxygen atoms in the dioxepin ring could be replaced with other heteroatoms like sulfur or nitrogen to create benzoxathiepine or benzodiazepine (B76468) analogs, respectively. The carbonyl group could also be a target for bioisosteric replacement.

A study on 1,4-benzodioxan derivatives explored the bioisosteric replacement of the benzene (B151609) ring with a pyridine (B92270) ring, which resulted in derivatives with interesting biological activities in therapeutic areas such as central nervous system and cardiovascular diseases. eurekaselect.com This suggests that similar modifications to the aromatic part of the 2,3-dihydro-5H-1,4-benzodioxepin-5-one could yield novel compounds with distinct pharmacological profiles.

The following table presents potential bioisosteric replacements for different parts of the 2,3-dihydro-5H-1,4-benzodioxepin-5-one structure.

| Original Group | Bioisosteric Replacement | Potential Advantage |

| Benzene Ring | Pyridine, Thiophene, Pyrazole | Altered electronics, improved solubility, novel intellectual property. |

| Ether Oxygen (in dioxepin ring) | Sulfur (Thioether), Amine (Secondary or Tertiary) | Modified bond angles and lengths, potential for new hydrogen bonding interactions. |

| Carbonyl Group (ketone) | Sulfone, Sulfoxide, Oxime | Altered polarity and hydrogen bonding capacity, potential for improved metabolic stability. |

| Methylene (B1212753) groups (-CH2-) | Cyclopropyl, gem-difluoro | Introduction of rigidity, altered metabolic profile. |

Conformational Analysis and its Mechanistic Implications for Ligand-Target Interactions

The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it dictates how the molecule fits into the binding site of its biological target. Conformational analysis of the 2,3-dihydro-5H-1,4-benzodioxepin-5-one skeleton and its derivatives is therefore essential for understanding their mechanism of action and for rational drug design.

The seven-membered dioxepin ring in 2,3-dihydro-5H-1,4-benzodioxepin-5-one is inherently flexible and can adopt multiple low-energy conformations. The preferred conformation can be influenced by the presence of substituents and the surrounding environment (e.g., in solution versus in a crystal lattice).

A detailed conformational analysis of the related 1,5-benzodioxepin-2-one system has been performed using a combination of X-ray crystallography and computer modeling. This study revealed that the seven-membered ring can exist in different conformations, including boat and chair-like forms. The specific conformation adopted has a direct impact on the orientation of substituents and their ability to interact with a target receptor.

For instance, the X-ray crystal structure of a 4-(4-methoxyphenyl)-2,3-dihydro-1,5-benzodioxepin-2-one derivative showed a specific "gauche" conformation. Computer modeling of this compound identified three low-energy conformers, with the least stable one corresponding to the crystal structure conformation. This highlights that multiple conformations can be accessible in solution, and the one responsible for biological activity may not be the most stable one.

The mechanistic implications of these conformational preferences are significant. The spatial arrangement of the pharmacophoric elements, such as hydrogen bond donors and acceptors and hydrophobic regions, is determined by the ring conformation. A change in conformation can alter the distance and orientation between these groups, thereby affecting the molecule's ability to bind to its target. Understanding the accessible conformations allows for the design of more rigid analogs that are "pre-organized" in the bioactive conformation, potentially leading to increased potency and selectivity.

The following table summarizes the key low-energy conformers identified for a related benzodioxepine derivative, which can serve as a model for the conformational landscape of 2,3-dihydro-5H-1,4-benzodioxepin-5-one.

| Conformer | Dihedral Angle (ϕ) about C2-C3 bond | Key Features |

| Conformer I | Not specified | Represents a low-energy conformation in solution. |

| Conformer II | 56.9° and 178.3° | Exhibits a specific dihedral geometry consistent with crystal structures of related compounds. |

| "Gauche" Conformation | Not specified | Observed in the X-ray crystal structure of a substituted derivative, representing a higher energy but potentially bioactive conformation. |

Pharmacological and Biological Studies of 2,3 Dihydro 5h 1,4 Benzodioxepin 5 One Derivatives

In Vitro Pharmacological Profiling and Enzyme Inhibition Assays

The in vitro evaluation of derivatives related to 2,3-Dihydro-5H-1,4-benzodioxepin-5-one has been crucial in identifying their molecular targets and mechanisms of action. These studies have centered on key enzymes involved in cancer, cardiovascular regulation, and metabolic diseases.

Poly(ADP-ribose)polymerase 1 (PARP1) is a nuclear protein that plays a vital role in DNA repair, making it a significant target in oncology. nih.govnih.gov Inhibition of PARP1 can potentiate the effects of chemotherapy and induce synthetic lethality in cancers with specific DNA repair defects, such as those with BRCA1 or BRCA2 mutations. nih.gov

In the search for novel PARP1 inhibitors, a 2,3-dihydro-1,4-benzodioxine-5-carboxamide (B1303492) (compound 4) was identified as a promising lead through virtual screening. nih.govjournament.com This compound, which shares a core dihydrobenzodioxine ring system with the subject molecule but differs in ring size (six-membered dioxine vs. seven-membered dioxepine), demonstrated notable inhibitory activity against the PARP1 enzyme with a half-maximal inhibitory concentration (IC50) of 5.8 µM. nih.govjournament.com Further optimization of this scaffold led to the development of a significantly more potent inhibitor, (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b] nih.govtocris.comoxazine-8-carboxamide (compound 49), with an IC50 of 0.082 µM. nih.govjournament.com

Interestingly, a study of ring size effects showed that expanding the six-membered dioxine ring to a seven-membered benzodioxepine ring (compound 32) resulted in a significant decrease in PARP1 inhibitory activity, with only 15% inhibition observed at a 2.5 µM concentration. nih.gov This suggests that the six-membered ring may be the optimal size for fitting into the PARP1 active site in this chemical series. nih.gov

Table 1: PARP1 Inhibition by Dihydrobenzodioxine and Related Derivatives

| Compound | Chemical Name | Ring System | PARP1 IC50 |

|---|---|---|---|

| 4 | 2,3-dihydro-1,4-benzodioxine-5-carboxamide | Dihydrobenzodioxine (6-membered) | 5.8 µM nih.govjournament.com |

| 32 | benzodioxepine derivative | Benzodioxepine (7-membered) | >2.5 µM nih.gov |

| 49 | (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b] nih.govtocris.comoxazine-8-carboxamide | Benzoxazinone | 0.082 µM nih.govjournament.com |

Angiotensin-converting enzyme (ACE) is a central component of the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure. rcsb.org By converting angiotensin I to the potent vasoconstrictor angiotensin II, ACE plays a key role in maintaining vascular tone. rcsb.org Consequently, ACE inhibitors are a major class of drugs used to treat hypertension and heart failure. rcsb.orgnih.gov

While direct studies on 2,3-Dihydro-5H-1,4-benzodioxepin-5-one as an ACE inhibitor are not prominent, research on structurally related heterocycles has shown significant potential. A series of 3-amino-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-1-acetic acid derivatives were synthesized and tested for ACE inhibition. nih.gov These compounds, featuring a seven-membered benzazepine ring, are structurally analogous to benzodioxepinones. One compound in this series (5a) was found to be particularly potent in inhibiting the angiotensin I pressor response in dogs, with a half-maximal inhibitory dose (ID50) of 0.07 mg/kg when administered orally. nih.gov Other related heterocyclic systems, such as 1,5-benzothiazepine (B1259763) and 1,5-benzoxazepine derivatives, have also been synthesized and evaluated for ACE inhibitory activity. nih.gov

Table 2: ACE Inhibitory Activity of a Related Benzazepinone Derivative

| Compound | Chemical Class | Activity | Model |

|---|

| 5a | 1-Benzazepin-2-one derivative | ID50 = 0.07 mg/kg (oral) | Inhibition of angiotensin I pressor response in dogs nih.gov |

The mitochondrial sodium-calcium exchanger (mNCX) is a key transporter that facilitates the efflux of Ca2+ from the mitochondrial matrix, playing a role in cellular calcium homeostasis and metabolism. nih.govnih.gov Inhibition of the mNCX can lead to an increase in mitochondrial Ca2+, which in turn can stimulate oxidative metabolism and enhance cellular processes like insulin (B600854) secretion. nih.gov

The benzothiazepine (B8601423) derivative CGP37157, a structural analogue of the benzodioxepinone class, is a selective inhibitor of the mNCX. nih.govtocris.com Studies have shown that CGP37157 inhibits mNCX activity in a dose-dependent manner with reported IC50 values of 0.36 µM in heart mitochondria and 1.5 µM in INS-1 cells. nih.govnih.gov This inhibition was found to be selective, as the compound had no effect on other calcium channels or transporters at similar concentrations. nih.gov

The therapeutic potential of this mechanism has been explored in the context of diabetes. In rat pancreatic islets, inhibition of the mNCX by CGP37157 enhanced glucose-stimulated insulin secretion. nih.gov This effect was dose-dependent, with a half-maximal effective concentration (EC50) of 0.06 µM at a glucose concentration of 8 mmol/L. nih.gov The inhibitor also led to a significant increase in cellular ATP content, demonstrating a direct link between mNCX inhibition, enhanced mitochondrial metabolism, and improved pancreatic beta-cell function. nih.gov These findings highlight the potential of targeting mitochondrial ion exchange with such compounds as a novel approach for developing insulin secretagogues. nih.gov

Table 3: Mitochondrial Na+/Ca2+ Exchange Inhibition and Pro-Secretory Effects of CGP37157

| Parameter | Cell/Tissue Type | Value |

|---|---|---|

| mNCX Inhibition (IC50) | Heart Mitochondria | 0.36 µM nih.gov |

| mNCX Inhibition (IC50) | INS-1 Cells | 1.5 µM nih.gov |

| Insulin Secretion (EC50) | Rat Islets (at 8mM glucose) | 0.06 µM nih.gov |

| Increase in Insulin Secretion | Perifused Rat Islets (at 11mM glucose) | 46% nih.gov |

| Increase in Cellular ATP | Rat Islets | 49% nih.gov |

In Vivo Efficacy Studies and Preliminary Therapeutic Potential Investigations

In vivo studies on analogous compounds have provided preliminary evidence for their therapeutic potential in treating conditions related to the central nervous system and inflammation.

Benzodiazepine (B76468) derivatives are a well-established class of drugs with significant anxiolytic, sedative, and anticonvulsant properties, primarily acting via modulation of the GABAergic system. lgcstandards.comlgcstandards.comnih.gov Analogues such as benzodiazepinones and benzothiazepinones have been investigated for similar central nervous system activities.

A series of 7-chloro- and 7-nitro-5-methoxy-5-phenyl-1,5-dihydro-2H-1,4-benzodiazepin-2-ones were synthesized and found to possess potent activity against pentylenetetrazole-induced seizures, a common screening model for anticonvulsant drugs. researchgate.net The metabolism of a related tranquilizing agent, 7-Bromo-5-(2'-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one, has been studied in rats, confirming the in vivo relevance of this class of compounds. nih.gov Furthermore, the therapeutic potential of benzothiazepine derivatives extends to activities including anticonvulsant effects. lgcstandards.com The anxiolytic and anticonvulsant effects of such compounds are often linked to their interaction with the GABAergic system, similar to classical benzodiazepines. uva.es

Table 4: CNS Activities of Benzodiazepinone Analogues

| Compound Class | Observed Activity | Model/Context |

|---|---|---|

| 5-Aryl-1,5-dihydro-2H-1,4-benzodiazepin-2-ones | Potent antipentylenetetrazole activity researchgate.net | Anticonvulsant screening model researchgate.net |

| 7-Bromo-5-(2'-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one | Tranquilizing agent nih.gov | Metabolism study in rats nih.gov |

| Benzothiazepine derivatives | Anticonvulsant activity lgcstandards.com | General pharmacological profiling lgcstandards.com |

Pyrrolizine derivatives represent another class of structurally related compounds that have demonstrated significant biological activities, including anti-inflammatory, analgesic, and anticancer effects. pharaohacademy.com The mechanism for the anti-inflammatory action often involves the inhibition of cyclooxygenase (COX) enzymes. pharaohacademy.comresearchgate.net

Studies on 5,6-diaryl-2,3-dihydro-1-pyrrolizinone derivatives have explored their potential as selective COX-2 inhibitors. researchgate.net Docking studies suggested that these compounds bind more favorably to the COX-2 enzyme over COX-1, which could translate to anti-inflammatory effects with fewer gastrointestinal side effects compared to non-selective NSAIDs. researchgate.net In vivo testing of these derivatives in a xylene-induced mouse ear edema model confirmed their anti-inflammatory activity. researchgate.net Similarly, other related heterocyclic systems, such as 5,6-diaryl-2,3-dihydroimidazo[2,1-b]thiazoles, have shown high potency in rat models of arthritis, further underscoring the potential of these structural motifs in developing anti-inflammatory agents. nih.gov

Table 5: Anti-inflammatory and Analgesic Potential of Related Heterocyclic Derivatives

| Compound Class | Proposed Mechanism / Observed Activity | Model/Context |

|---|---|---|

| 5,6-diaryl-2,3-dihydro-1-pyrrolizinone derivatives | Selective COX-2 inhibition (theoretically) researchgate.net | Molecular docking studies researchgate.net |

| 5,6-diaryl-2,3-dihydro-1-pyrrolizinone derivatives | Anti-inflammatory and analgesic activities researchgate.net | Xylene-induced mouse ear edema and acetic acid-induced writhing models researchgate.net |

| 5,6-diaryl-2,3-dihydroimidazo[2,1-b]thiazoles | High anti-inflammatory potency nih.gov | Adjuvant arthritic rat assay nih.gov |

Anti-ulcer and Gastric Secretory Inhibiting Activities of 1,5-Benzothiazepine Derivatives

Derivatives of 1,5-benzothiazepine have demonstrated significant potential as anti-ulcer and gastric secretory inhibiting agents. nih.gov These compounds, which share a heterocyclic core structure with 2,3-Dihydro-5H-1,4-benzodioxepin-5-one, have been the focus of research due to their diverse pharmacological activities. nih.gov The 1,5-benzothiazepine nucleus is considered a "privileged scaffold" in medicinal chemistry, forming the basis for drugs with cardiovascular and central nervous system effects. nih.gov

One notable derivative, (-)-cis-2,3-dihidro-3-(4-methylpiperazinylmethyl)-2-phenyl-1,5-benzothiazepin-4(5H)-one hydrochloride, has shown potent anti-ulcer and gastric secretory inhibiting activities in preclinical models. The investigation of various 1,5-benzothiazepine derivatives has revealed that their mechanism of action often involves the modulation of specific biological targets. For instance, some derivatives act as antagonists for G-protein coupled receptors, such as the antiarrhythmic (CCK) receptor and the Angiotensin II receptor. nih.gov

Furthermore, research into related heterocyclic structures like 1,5-benzodiazepines has also yielded promising anti-ulcer agents. researchgate.net The development of novel 1,5-benzodiazepine derivatives has shown that these compounds can exhibit comparable anti-ulcer activity to standard drugs like ranitidine (B14927) in pyloric ligation models. researchgate.net Similarly, 1,3,4-benzotriazepine-based compounds have been optimized to be potent inhibitors of gastrin-mediated gastric acid secretion. acs.org One such compound, 2-(5-Cyclohexyl-1-(2-cyclopentyl-2-oxo-ethyl)-2-oxo-1,2-dihydro-3H-1,3,4-benzotriazepin-3-yl)-N-(3-(5-oxo-2,5-dihydro- nih.govoxadiazol-3-yl)-phenyl)-acetamide, has demonstrated effective inhibition of pentagastrin-stimulated gastric acid secretion in both rats and dogs. acs.org Another compound, telenzepine, a thieno[3,4-b] nih.govbenzodiazepin-10-one derivative, has been shown to be a selective inhibitor of gastric acid secretion by acting on muscarinic receptors. nih.gov

The following table summarizes the anti-ulcer and gastric secretory inhibiting activities of selected 1,5-benzothiazepine and related heterocyclic derivatives.

| Compound Class | Specific Derivative | Activity | Model |

| 1,5-Benzothiazepine | (-)-cis-2,3-dihidro-3-(4-methylpiperazinylmethyl)-2-phenyl-1,5-benzothiazepin-4(5H)-one hydrochloride | Potent anti-ulcer and gastric secretory inhibiting | Shay's ulcer model in rat |

| 1,5-Benzodiazepine | Novel synthesized derivatives | Comparable anti-ulcer activity to ranitidine | Pyloric ligation method researchgate.net |

| 1,3,4-Benzotriazepine | 2-(5-Cyclohexyl-1-(2-cyclopentyl-2-oxo-ethyl)-2-oxo-1,2-dihydro-3H-1,3,4-benzotriazepin-3-yl)-N-(3-(5-oxo-2,5-dihydro- nih.govoxadiazol-3-yl)-phenyl)-acetamide | Potent inhibitor of pentagastrin-stimulated gastric acid secretion | Rats and dogs acs.org |

| Thieno[3,4-b] nih.govbenzodiazepine | Telenzepine | Selective inhibition of gastric acid secretion | Rabbit fundic glands, perfused mouse and rat stomach nih.gov |

Anti-infective and Anticancer Research

The structural motif of 2,3-dihydro-5H-1,4-benzodioxepin-5-one is part of a broader class of heterocyclic compounds that have been extensively studied for their anti-infective and anticancer properties.

Research into dibenz[b,e]oxepin derivatives, which are structurally related to dihydrobenzodioxepinone, has revealed significant antibacterial activity. nih.govnih.gov The introduction of fluorine and trifluoromethyl groups to the dibenz[b,e]oxepinone oxime structure has been a key strategy in developing potent antimicrobial agents. nih.gov The position of these substituents on the phenyl ring has been shown to significantly influence the antibacterial activity. nih.gov For instance, a 2-F, 5-CF3 disubstituted derivative demonstrated good antimicrobial activity against multi-drug resistant strains of Pseudomonas aeruginosa, enterobacterial strains, and methicillin-resistant Staphylococcus aureus. nih.gov The enhanced lipophilicity due to fluorine substitution is thought to improve cell penetration. nih.gov

Synthetic analogs of natural antimicrobial peptides, such as brevibacillin and ceragenins, have also shown broad-spectrum antimicrobial activity. mdpi.commdpi.com A synthetic brevibacillin analog was found to be active against multidrug-resistant Campylobacter spp. mdpi.com Similarly, ceramide analogs have demonstrated bactericidal activity against pathogenic Neisseria. researchgate.net

The following table presents the antimicrobial activity of selected dihydrobenzodioxepinone analogues and related compounds.

| Compound Class | Specific Derivative/Analog | Spectrum of Activity | Key Findings |

| Dibenz[b,e]oxepinone Oximes | 2-F, 5-CF3 disubstituted derivative | Gram-positive and Gram-negative bacteria, including multi-drug resistant strains nih.gov | Position of fluorine and trifluoromethyl substituents is crucial for activity. nih.gov |

| Dibenz[b,e]oxepinone Oximes | 2-F, 4-CF3 disubstituted derivative | Good activity against Staphylococcus aureus nih.gov | Superior to ceftazidime (B193861) and DMSO against S. aureus. nih.gov |

| Brevibacillin Analog | Synthetic brevibacillin Thr1 analog | Multidrug-resistant Campylobacter spp. mdpi.com | Bactericidal effect observed. mdpi.com |

| Ceramide Analog | ω-azido-C6-ceramide | Neisseria meningitidis and N. gonorrhoeae researchgate.net | Rapid uptake by bacteria. researchgate.net |

Pathological angiogenesis is a critical process in cancer development, making anti-angiogenic agents a key focus of cancer research. nih.gov Heterocyclic compounds are a prominent feature in many FDA-approved anti-angiogenic drugs. nih.gov Synthetic dihydrobenzofuran lignans, which share a heterocyclic core, have demonstrated notable anti-angiogenic activity. nih.gov Specifically, the dimerization product of caffeic acid methyl ester showed pronounced anti-angiogenic effects in the chorioallantoic membrane (CAM) assay. nih.gov

The antioxidant activity of heterocyclic compounds is also an area of active investigation, as oxidative stress is implicated in various diseases, including cancer. waocp.org The antioxidant properties of these compounds are often linked to their ability to scavenge free radicals. waocp.orgnih.gov For instance, the antioxidant activity of dihydrochalcones and related derivatives is influenced by the presence and position of hydroxyl groups on the aromatic ring. nih.govresearchgate.net The introduction of hydroxyl groups can decrease the ionization potential, leading to better antioxidant activity through an electron transfer mechanism. nih.gov Research on heterocyclic amine-containing derivatives of 1,4-naphthoquinone (B94277) has also identified compounds with high antioxidant activity. researchgate.net

The table below highlights the anti-angiogenic and antioxidant activities of related heterocyclic scaffolds.

| Compound Class | Activity | Key Findings |

| Dihydrobenzofuran Lignans | Anti-angiogenic nih.gov | The 2R,3R-enantiomer of the dimerization product of caffeic acid methyl ester showed pronounced activity. nih.gov |

| Dihydrochalcones | Antioxidant nih.govresearchgate.net | The presence of hydroxyl groups at specific positions enhances antioxidant activity. nih.gov |

| Heterocyclic Sulfonamides | Anti-angiogenic nih.gov | Act on angiogenesis through various pathways. nih.gov |

| 5-Bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | Anti-angiogenic and Antioxidant waocp.org | Possesses notable anti-angiogenic activity and strong free radical scavenging capacity. waocp.org |

While direct evidence for the modulation of DNA repair pathways by 2,3-Dihydro-5H-1,4-benzodioxepin-5-one derivatives is limited in the provided context, the broader class of heterocyclic compounds has been implicated in cellular processes that involve DNA and cellular stress responses. For instance, chemical modulation of chaperone-mediated autophagy (CMA) has been achieved using synthetic derivatives of all-trans-retinoic acid. nih.gov CMA is a cellular quality control mechanism that degrades cytosolic proteins, and its enhancement can protect cells from oxidative stress and proteotoxicity. nih.gov This suggests a potential, though indirect, link to pathways that manage cellular damage, which can include DNA damage.

Elucidation of Molecular Mechanisms of Action and Identification of Pharmacological Targets

The seven-membered cyclic lactone structure of 2,3-Dihydro-5H-1,4-benzodioxepin-5-one, with its fused aromatic benzene (B151609) ring and dioxepane moiety, provides multiple reactive sites that allow it to interact with various biological molecules. Its ability to form stable complexes with metal ions is a subject of ongoing investigation. The 2,3-dihydro-1,4-benzodioxine substructure is a recognized chemical motif in medicinal chemistry due to its presence in numerous drugs and its ability to interact with specific biological receptors and enzymes. mdpi.com

Derivatives of the related 1,5-benzothiazepine scaffold have been found to exhibit a wide range of pharmacological activities by targeting different proteins. nih.gov These activities include cardiovascular modulation through action on G-protein coupled receptors, anticancer effects, and inhibition of enzymes like tyrosinase. nih.govacs.org For example, certain 1,5-benzothiazepine derivatives have been identified as potential tyrosinase inhibitors, with one compound showing mixed-type inhibition. acs.org

The versatility of these heterocyclic scaffolds allows for fine-tuning of their pharmacological properties through chemical modifications. This has led to the development of compounds with high affinity for specific targets, such as the nanomolar affinity of 3,3-disubstituted 3,4-dihydro-1,2,4-benzotriazines for the σ1 receptor subtype, which is implicated in cardiovascular and neurodegenerative diseases. nih.gov

The following table lists some of the identified molecular targets for derivatives of related heterocyclic scaffolds.

| Heterocyclic Scaffold | Derivative Class | Identified Molecular Target(s) |

| 1,5-Benzothiazepine | Various derivatives | G-protein coupled receptors (e.g., CCK receptor, Angiotensin II receptor) nih.gov |

| 1,5-Benzothiazepine | 2-(3,4-dimethoxyphenyl)-4-(p-tolyl)-2,3-dihydrobenzo[b] nih.govthiazepine | Tyrosinase acs.org |

| 3,4-Dihydro-1,2,4-benzotriazine | 3,3-disubstituted derivatives | Sigma-1 (σ1) receptor nih.gov |

| Thieno[3,4-b] nih.govbenzodiazepine | Telenzepine | Muscarinic receptors nih.gov |

Computational and Theoretical Investigations of 2,3 Dihydro 5h 1,4 Benzodioxepin 5 One

Quantum Chemical Calculations and Advanced Molecular Modeling

Quantum chemical calculations, especially those employing Density Functional Theory (DFT), are fundamental in characterizing the intrinsic properties of molecules from first principles.

DFT calculations are widely used to determine the optimized molecular geometry, electronic structure, and spectroscopic features of heterocyclic compounds. For a related compound, (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b] nih.goveuroasiajournal.orgdioxin-6-yl)prop-2-en-1-one, calculations using the B3LYP functional with a 6-311++G(d,p) basis set have been performed to analyze its structure and reactivity. euroasiajournal.org Similar methodologies are applied to 2,3-Dihydro-5H-1,4-benzodioxepin-5-one to understand its behavior.

The analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical. The HOMO energy correlates with the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a key indicator of molecular stability and reactivity. euroasiajournal.org From these orbital energies, global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. euroasiajournal.org

Table 1: Calculated Quantum Chemical Reactivity Descriptors for a 1,4-Benzodioxane (B1196944) Substituted Chalcone (B49325) Derivative

| Parameter | Symbol | Value (eV) - Gas Phase | Value (eV) - Water Phase |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.299 | -6.539 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -2.484 | -2.710 |

| Energy Gap | ΔE | 3.815 | 3.829 |

| Electronegativity | χ | 4.392 | 4.625 |

| Chemical Hardness | η | 1.907 | 1.914 |

| Global Electrophilicity Index | ω | 5.048 | 5.589 |

Data sourced from a computational study on a related 1,4-benzodioxane substituted chalcone derivative, calculated at the B3LYP/6-311++G(d,p) level of theory. euroasiajournal.org

Furthermore, theoretical calculations are invaluable for interpreting experimental spectra. The vibrational frequencies (FT-IR and Raman) of molecules can be calculated and compared with experimental data, aiding in the definitive assignment of vibrational modes. researchgate.netnih.govnih.gov Such studies have been performed on various related structures, including 5-bromo-2-nitropyridine (B47719) and 2-chloroquinoline-3-carboxaldehyde, showing good agreement between the calculated and observed spectra after applying a scaling factor. researchgate.netnih.gov

The seven-membered dioxepine ring in 2,3-Dihydro-5H-1,4-benzodioxepin-5-one is not planar and can adopt several different conformations. Computational studies on related seven-membered heterocyclic rings, such as 1,4-benzodiazepines, reveal that these systems exist as interconverting pseudo-boat conformers. clockss.org More complex analyses on N,N-disubstituted-1,4-diazepane antagonists have identified low-energy twist-boat conformations. nih.gov A thorough conformational analysis of 2,3-Dihydro-5H-1,4-benzodioxepin-5-one would involve mapping its potential energy surface to identify the most stable conformers (e.g., chair, boat, twist-boat) and the energy barriers between them, which dictate the conformational dynamics of the molecule.

Tautomerism is another critical aspect for ketones. 2,3-Dihydro-5H-1,4-benzodioxepin-5-one can theoretically exist in equilibrium with its enol tautomer. Quantum chemical calculations can be employed to determine the relative energies and, therefore, the equilibrium population of the keto and enol forms. For most simple ketones, the keto form is overwhelmingly more stable, and it is highly probable that this holds true for the title compound, though specific studies are required for confirmation.

Molecular Docking and Dynamics Simulations for Ligand-Target Binding Interactions

Molecular docking is a computational technique that predicts the binding mode and affinity of a small molecule (ligand) within the active site of a macromolecular target, typically a protein. This method is central to structure-based drug design. Derivatives of the related 2,3-dihydro-1,4-benzodioxine scaffold have been explored as potential therapeutic agents. For instance, 2,3-dihydro-1,4-benzodioxine-5-carboxamide (B1303492) derivatives were identified through virtual screening and subsequently evaluated as inhibitors of Poly(ADP-ribose)polymerase 1 (PARP1), a target in cancer therapy. nih.gov

In a typical docking study, the crystal structure of the target protein is used to define a binding pocket. The ligand is then placed into this pocket in various orientations and conformations, and a scoring function is used to estimate the binding affinity, often reported as a binding energy (kcal/mol) or an inhibition constant (Ki). nih.gov These studies reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the target's active site. researchgate.netresearchgate.net

Following docking, molecular dynamics (MD) simulations can be performed to assess the stability of the predicted ligand-protein complex over time. MD simulations provide a dynamic view of the interactions and can confirm whether the ligand remains stably bound in its predicted pose. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology and Rational Drug Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a statistical correlation between the chemical structures of a series of compounds and their biological activity. mdpi.com The fundamental principle is that variations in the structural or physicochemical properties of molecules in a series lead to changes in their biological activity.

In a QSAR study, various molecular descriptors are calculated for a set of compounds with known activities. These descriptors quantify different aspects of the molecule, such as its electronic properties (e.g., HOMO energy, partial charges), steric properties, and hydrophobicity (e.g., LogP). researchgate.netnih.gov Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to build a mathematical model that relates the descriptors to the activity. nih.govherts.ac.uk

Advanced Analytical and Spectroscopic Characterization Techniques for Dihydrobenzodioxepinones

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of 2,3-Dihydro-5H-1,4-benzodioxepin-5-one by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons through spin-spin coupling. The structure of 2,3-Dihydro-5H-1,4-benzodioxepin-5-one suggests the presence of four aromatic protons and four aliphatic protons on the dioxepin ring. The aromatic protons would appear as a complex multiplet, while the two methylene (B1212753) groups (at positions C2 and C3) are chemically non-equivalent and would likely appear as two distinct triplets, assuming coupling only to their geminal and vicinal neighbors.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. For 2,3-Dihydro-5H-1,4-benzodioxepin-5-one, nine distinct signals are expected. The most downfield signal corresponds to the carbonyl carbon of the ketone. The aromatic carbons would appear in the typical range for benzene (B151609) derivatives, while the two aliphatic carbons of the dioxepin ring would be found in the upfield region of the spectrum.

The following table outlines the expected chemical shifts for the compound based on its structure.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2,3-Dihydro-5H-1,4-benzodioxepin-5-one

| Atom Type | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Signal Multiplicity |

| Aliphatic CH₂ | C2 | ~4.3 | ~70 | Triplet |

| Aliphatic CH₂ | C3 | ~3.0 | ~35 | Triplet |

| Aromatic CH | C6, C7, C8, C9 | ~7.0 - 7.9 | ~115 - 135 | Multiplet |

| Carbonyl C=O | C5 | - | ~190 - 200 | Singlet |

| Aromatic C-O | C5a | - | ~150 - 160 | Singlet |

| Aromatic C-C=O | C9a | - | ~120 - 130 | Singlet |

Note: Predicted values are estimates based on standard chemical shift ranges for similar functional groups. Actual experimental values may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns upon ionization. The molecular formula of 2,3-Dihydro-5H-1,4-benzodioxepin-5-one is C₉H₈O₃, corresponding to a molecular weight of approximately 164.16 g/mol . cymitquimica.com

In an electron ionization (EI) mass spectrum, the compound would exhibit a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 164. The subsequent fragmentation is dictated by the stability of the resulting ions. chemguide.co.uk Key fragmentation pathways for ketones often involve alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangements if a gamma-hydrogen is available. libretexts.org For this molecule, characteristic fragmentation would likely involve the loss of small, stable neutral molecules like carbon monoxide (CO) and ethene (C₂H₄) from the dioxepin ring.

Interactive Table 2: Predicted Mass Spectrometry Fragmentation for 2,3-Dihydro-5H-1,4-benzodioxepin-5-one

| m/z Value | Proposed Fragment Ion | Neutral Loss | Significance |

| 164 | [C₉H₈O₃]⁺ | - | Molecular Ion (M⁺) |

| 136 | [C₈H₈O₂]⁺ | CO | Loss of carbon monoxide from the ketone |

| 121 | [C₇H₅O₂]⁺ | CO, CH₃ | Further fragmentation |

| 92 | [C₆H₄O]⁺ | CO, C₂H₄O | Cleavage of the dioxepin ring |

Note: The relative intensities of fragment peaks depend on the ionization energy and the stability of the resulting ions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is a rapid and effective method for identifying the functional groups present. The IR spectrum of 2,3-Dihydro-5H-1,4-benzodioxepin-5-one would be characterized by several key absorption bands. libretexts.orgvscht.cz

The most prominent feature would be a strong, sharp absorption band corresponding to the stretching vibration of the carbonyl (C=O) group of the ketone. masterorganicchemistry.com Other significant absorptions include those from the aromatic C=C bonds, the C-O-C ether linkages in the seven-membered ring, and the C-H bonds of both the aromatic ring and the aliphatic methylene groups. libretexts.orgyoutube.com

Interactive Table 3: Characteristic IR Absorption Bands for 2,3-Dihydro-5H-1,4-benzodioxepin-5-one

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3100 - 3000 | C-H Stretch | Aromatic | Medium to Weak |

| 3000 - 2850 | C-H Stretch | Aliphatic (CH₂) | Medium |

| 1700 - 1680 | C=O Stretch | Ketone | Strong |

| 1600 - 1450 | C=C Stretch | Aromatic Ring | Medium to Weak |

| 1300 - 1100 | C-O Stretch | Aryl-Alkyl Ether | Strong |

X-ray Crystallography for Solid-State Structure Determination

For 2,3-Dihydro-5H-1,4-benzodioxepin-5-one, a single-crystal X-ray diffraction analysis would definitively establish the geometry of the fused ring system. mdpi.com It would reveal the conformation of the seven-membered dioxepin ring, which is flexible and can adopt several low-energy conformations, such as a chair, boat, or twist-boat form. The planarity of the benzodioxepin system and any distortions caused by crystal packing forces would also be determined.

While X-ray crystallography provides the ultimate structural proof, obtaining suitable single crystals can be challenging. As of the current literature survey, specific crystallographic data (e.g., unit cell dimensions, space group) for 2,3-Dihydro-5H-1,4-benzodioxepin-5-one has not been reported. However, analysis of related benzodioxepin structures suggests that the seven-membered ring is non-planar, typically adopting a conformation that minimizes steric and torsional strain.

Patent Landscape and Intellectual Property Considerations in 2,3 Dihydro 5h 1,4 Benzodioxepin 5 One Research

Analysis of Patented Synthetic Routes and Diverse Applications of Dihydrobenzodioxepinone Derivatives

A review of the patent literature reveals a range of synthetic strategies and a variety of applications for derivatives of the 2,3-Dihydro-5H-1,4-benzodioxepin-5-one scaffold. These patents highlight the versatility of this chemical structure in different fields, from materials science to pharmaceuticals.

Patented synthetic methodologies often focus on the efficient construction of the core benzodioxepinone ring system. For instance, intramolecular cyclization reactions are a common theme. One patented approach involves the reaction of a catechol derivative with a suitable three-carbon electrophilic synthon. The choice of starting materials and reaction conditions is crucial for achieving high yields and purity, and these aspects are often the subject of patent claims.

In terms of applications, the patent record shows a significant interest in the biological activity of dihydrobenzodioxepinone derivatives. A notable area of application is in the development of novel therapeutic agents. For example, derivatives of the related 1,4-benzodioxane (B1196944) scaffold have been extensively explored in medicinal chemistry for their potential as agonists and antagonists at various receptors, including adrenergic and serotoninergic receptors. nih.gov This suggests a strong precedent for the patenting of 2,3-Dihydro-5H-1,4-benzodioxepin-5-one derivatives with potential central nervous system activity.

Furthermore, patents have been granted for benzodioxepinone derivatives with applications beyond the pharmaceutical industry. For instance, specific benzodioxepin-3-one compounds have been patented for their use as dyes or fluorescent emitters in organic electroluminescent devices (OLEDs). nih.gov This highlights the potential for this class of compounds in the field of materials science.

The following interactive table provides a summary of selected patents related to the synthesis and application of dihydrobenzodioxepinone and its analogs.

| Patent Number | Title | Key Aspects | Application Area |

| US3799892A | Benzoxepin-3-ones and benzodioxepin-3-ones as perfume odorants | Describes the synthesis of benzodioxepin-3-ones and their use as odorant agents in perfumes to impart a watermelon-like odor. | Fragrance Industry |

| US8907110B2 | Benzodioxepin-3-one compounds as dyes or as fluorescent emitters | Covers specific benzodioxepin-3-one compounds and their application as dyes or fluorescent emitters for organic electroluminescent devices (OLEDs). nih.gov | Materials Science (Electronics) |

| US3852274A | Derivatives of 1,4-benzodiazepin-2-one and methods for preparation thereof | Details the preparation of 1,4-benzodiazepin-2-one derivatives with tranquilizing and sedative properties, highlighting improved solubility for pharmaceutical formulations. google.com | Pharmaceuticals |

| ZA804546B | 1-benzoxepin-5(2h)-one derivatives and their salts; processes and intermediate products for their preparation and pharmaceutical compositions containing these compounds | Focuses on 1-benzoxepin-5(2h)-one derivatives and their use in pharmaceutical compositions for disorders of the alimentary tract. numberanalytics.com | Pharmaceuticals |

Emerging Patent Trends and Strategic Opportunities for Future Research and Development

The patent landscape for heterocyclic compounds, including derivatives of 2,3-Dihydro-5H-1,4-benzodioxepin-5-one, is continually evolving. Several emerging trends and strategic opportunities can be identified for future research and development in this area.

One significant trend is the increasing use of computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, to guide the design of novel compounds with specific biological activities. nih.gov This approach can help to identify promising lead compounds and optimize their properties before engaging in costly and time-consuming synthesis and testing. For researchers working with the 2,3-Dihydro-5H-1,4-benzodioxepin-5-one scaffold, leveraging these computational tools could represent a key strategic advantage in the discovery of new therapeutic agents.

Another emerging area of interest is the development of "green" and more efficient synthetic methodologies. nih.gov Patents that describe novel, environmentally friendly, and scalable synthetic routes are likely to be highly valued. Research focused on developing catalytic or one-pot syntheses of 2,3-Dihydro-5H-1,4-benzodioxepin-5-one and its derivatives could lead to valuable intellectual property.

Furthermore, there is a growing emphasis on the development of compounds that target novel biological pathways or have unique mechanisms of action. mdpi.com For the 2,3-Dihydro-5H-1,4-benzodioxepin-5-one scaffold, this could involve exploring its potential as an inhibitor of enzymes that are not yet well-established drug targets or as a modulator of protein-protein interactions. The versatility of the benzodioxane scaffold in targeting a range of biological targets suggests that the benzodioxepinone core could also have broad applicability. nih.gov

Strategic opportunities also lie in the exploration of new application areas for these compounds. While the pharmaceutical and materials science sectors are established fields of interest, there may be untapped potential in areas such as agrochemicals or as probes for chemical biology research. A thorough understanding of the patent landscape can help to identify areas with less competition and greater opportunities for innovation.

Navigating the patenting process for heterocyclic compounds requires a clear demonstration of novelty, non-obviousness, and utility. numberanalytics.com Given the extensive research on related heterocyclic structures, it is crucial for inventors to clearly articulate the unique features and advantages of their novel 2,3-Dihydro-5H-1,4-benzodioxepin-5-one derivatives in their patent applications.

Future Perspectives and Emerging Research Directions for 2,3 Dihydro 5h 1,4 Benzodioxepin 5 One

Development of Novel and Sustainable Synthetic Methodologies for Enhanced Yields and Stereoselectivity

The synthesis of 2,3-dihydro-5H-1,4-benzodioxepin-5-one and its derivatives is an area of active development, with a strong emphasis on improving efficiency, sustainability, and stereochemical control. Classical methods often require harsh conditions or multi-step processes. nih.gov Modern research is focused on overcoming these limitations through innovative catalytic systems and reaction designs.

A significant advancement involves the use of tandem reactions, such as the CuI/TBHP-mediated oxidation and iodolactonization of 2-O-tethered alkenyl benzaldehydes, which provides an efficient route to halogenated benzodioxepinones in moderate to good yields. acs.org This method is compatible with a variety of functional groups and allows for further synthetic transformations of the resulting iodolactone. acs.org Another key area is the development of stereoselective syntheses. For instance, palladium-copper catalysis has been successfully employed for the highly regio- and stereoselective synthesis of (Z)-3-arylidene derivatives of 2,3-dihydro-5H-1,4-benzodioxepin-5-one. researchgate.net

The principles of green chemistry are also being integrated into synthetic strategies. This includes the use of polymer-supported reagents, which simplify purification and reduce waste, and the exploration of magnetically retrievable nanocatalysts for condensation reactions, a concept that could be adapted for benzodioxepinone synthesis. researchgate.netrsc.org Ring-closing metathesis (RCM) has also been demonstrated as a powerful method for constructing the seven-membered benzodioxepin ring system. researchgate.net Future efforts will likely focus on refining these catalytic systems, exploring one-pot protocols, and utilizing flow chemistry to create more sustainable and scalable production methods. researchgate.net

| Methodology | Key Reagents/Catalysts | Key Features | Reference |

|---|---|---|---|

| Tandem Oxidation/Iodolactonization | CuI / tert-butyl hydroperoxide (TBHP) | Efficient one-pot synthesis of halogenated derivatives from alkenyl benzaldehydes. | acs.org |

| Palladium-Copper Catalysis | Bis(triphenylphosphine)palladium(II) chloride, Cuprous iodide | Provides high regio- and stereoselectivity for arylidene derivatives. | researchgate.net |

| Ring-Closing Metathesis (RCM) | Grubbs' catalyst | Effective for constructing the seven-membered ring from diene precursors. | researchgate.net |

| Intramolecular Cyclization | Potassium carbonate, 1,2-dibromoethane (B42909) | A fundamental method starting from substituted dihydroxybenzoic acids. | nih.gov |

In-depth Mechanistic Understanding of Observed Biological Activities through Advanced Biophysical Techniques

While derivatives of the benzodioxepinone scaffold have shown promising biological activity, a detailed understanding of their mechanisms of action at the molecular level is often lacking. The future of this research area lies in the application of advanced biophysical techniques to elucidate how these compounds interact with their biological targets. nih.gov Techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and cryo-electron microscopy (cryo-EM) are pivotal for providing high-resolution structural data of a compound bound to its target protein. mdpi.com This information is invaluable for understanding the specific molecular interactions that drive biological activity and for guiding structure-based drug design. nih.gov

Beyond static structures, techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can provide quantitative data on binding affinity, kinetics (on- and off-rates), and thermodynamics. nih.gov These methods are crucial for screening compound libraries and for optimizing the binding characteristics of lead compounds. mdpi.comnih.gov For instance, SPR can be used in fragment-based screening to identify small molecular fragments that bind to a target, which can then be elaborated into more potent molecules. Furthermore, affinity selection mass spectrometry (AS-MS) offers a high-throughput approach for primary screening to identify hits from large compound libraries. nih.gov The Cellular Thermal Shift Assay (CETSA) is another powerful tool that can confirm target engagement within a cellular environment, providing more physiologically relevant data. nih.gov The integrated application of these techniques will be essential to move from identifying active compounds to understanding their precise mechanisms, a critical step in modern drug discovery. nih.gov

Expansion of Therapeutic Applications and Identification of Undiscovered Molecular Targets

The structural framework of 2,3-dihydro-5H-1,4-benzodioxepin-5-one suggests a broad potential for therapeutic applications. Research has already pointed towards its utility as an intermediate for psychoactive compounds, such as antidepressants. This aligns with the known activities of structurally related benzodiazepines, which target GABAA receptors in the central nervous system. nih.gov Future research could systematically explore derivatives of the benzodioxepinone core for activity on various GABAA receptor subtypes to develop novel anxiolytics, anticonvulsants, or hypnotics with improved side-effect profiles. nih.govnih.gov

A highly promising area is oncology. A study on 2,3-dihydrobenzo[b] acs.orgdioxine-5-carboxamide, a closely related analog, identified it as an inhibitor of Poly(ADP-ribose)polymerase 1 (PARP1), a well-established anticancer drug target. nih.gov This finding strongly suggests that the benzodioxepinone scaffold could be exploited to develop new PARP inhibitors. Further expansion into cancer therapy is supported by findings that other related heterocyclic structures, like 1,4-benzodiazepine (B1214927) derivatives, exhibit antiproliferative properties against various tumor cell lines. researchgate.netresearchgate.net The identification of undiscovered molecular targets will rely on high-throughput screening campaigns and chemoproteomics approaches. By screening benzodioxepinone-based libraries against diverse panels of enzymes and receptors, researchers can uncover novel biological activities and identify previously unknown targets, thereby opening up new avenues for therapeutic intervention.

Integration of Artificial Intelligence and Machine Learning in Dihydrobenzodioxepinone Drug Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of drugs based on the 2,3-dihydro-5H-1,4-benzodioxepin-5-one scaffold. drughunter.commdpi.com These computational tools can process and analyze vast and complex datasets far more efficiently than traditional methods, accelerating multiple stages of the drug discovery pipeline. nih.govmednexus.org

In the initial stages, AI algorithms can be used for target identification by analyzing genomic and proteomic data to pinpoint proteins implicated in disease pathways. nih.gov Once a target is identified, ML models can perform large-scale virtual screening of virtual libraries containing thousands of benzodioxepinone derivatives to predict which compounds are most likely to bind to the target. nih.gov This significantly reduces the time and cost associated with experimental high-throughput screening. mednexus.org

Furthermore, AI and ML are powerful tools for lead optimization. By training on existing structure-activity relationship (SAR) data, predictive models can forecast the physicochemical properties, biological activity, and potential toxicity of novel, unsynthesized derivatives. nih.gov This allows medicinal chemists to prioritize the synthesis of compounds with the highest probability of success. AI can also predict the 3D structure of target proteins, aiding in structure-based drug design where benzodioxepinone derivatives can be computationally docked into the binding site to optimize interactions. nih.gov As more experimental data is generated, these ML models can be iteratively retrained, becoming increasingly accurate and powerful tools for designing the next generation of dihydrobenzodioxepinone-based therapeutics. mdpi.com

Exploration of 2,3-Dihydro-5H-1,4-benzodioxepin-5-one as a Privileged Scaffold in New Chemical Entities Discovery

The concept of "privileged structures" refers to molecular scaffolds that are capable of binding to multiple, distinct biological targets, making them highly valuable starting points for drug discovery. nih.gov The 2,3-dihydro-5H-1,4-benzodioxepin-5-one core possesses many characteristics of a privileged scaffold. Its fused bicyclic system provides a defined three-dimensional architecture that can be decorated with various functional groups to modulate target specificity and pharmacokinetic properties. mdpi.com

The versatility of this scaffold is evidenced by the diverse biological activities already associated with its derivatives and related structures, including PARP1 inhibition and potential CNS effects. nih.gov This suggests that the core structure is capable of interacting with different classes of proteins, from enzymes to receptors. Medicinal chemists can exploit this scaffold by synthesizing libraries of compounds with diverse substitutions around the core and screening them against a wide range of biological targets. nih.govrsc.org The chemical tractability of the benzodioxepinone core, as demonstrated by the development of various synthetic methodologies, further enhances its utility as a privileged scaffold. nih.govacs.org Future research will likely focus on systematically building and screening such libraries to unlock the full potential of this scaffold in the discovery of new chemical entities for a wide array of diseases. rsc.org

常见问题

Basic Question: What are the optimal synthetic routes for 2,3-Dihydro-5H-1,4-benzodioxepin-5-one, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves multi-step protocols starting from benzodioxepin precursors. Key steps include cyclization via nucleophilic substitution or condensation reactions. For example, acylation of a dihydroxybenzene derivative with chloroacetyl chloride under basic conditions (e.g., triethylamine) can yield the benzodioxepinone core . Temperature control (0–5°C) minimizes side reactions, while inert atmospheres (N₂/Ar) prevent oxidation. Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical for high purity (>95%) . Yield optimization requires balancing stoichiometry, catalyst selection (e.g., DMAP for acylation), and solvent polarity.

Basic Question: How can researchers assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

Accelerated stability studies are performed using HPLC or UV-Vis spectroscopy. Prepare solutions of the compound in buffers (pH 1–13) and incubate at 25°C, 40°C, and 60°C. Sampling at intervals (0, 1, 3, 7 days) quantifies degradation via peak area reduction. For solid-state stability, use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to detect melting point shifts or decomposition exotherms . Hydrolytic susceptibility at the lactone ring is a key degradation pathway; esterase enzymes (e.g., porcine liver esterase) can mimic metabolic breakdown in vitro.

Advanced Question: What spectroscopic and crystallographic techniques resolve structural ambiguities in 2,3-Dihydro-5H-1,4-benzodioxepin-5-one derivatives?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is definitive for confirming bond angles, ring conformations (e.g., boat vs. chair), and substituent orientation. For example, SC-XRD of related thiazolo-pyrimidine derivatives revealed non-planar pyrimidine rings stabilized by C–H···O/S interactions . Complement with 2D NMR (¹H-¹³C HSQC, NOESY) to assign stereochemistry and detect intramolecular hydrogen bonding. Computational optimization (DFT at B3LYP/6-31G*) validates experimental geometries and predicts electronic properties (e.g., HOMO-LUMO gaps) .

Advanced Question: How should researchers reconcile contradictory solubility data reported for this compound?

Methodological Answer:

Contradictions often arise from solvent purity, polymorphic forms, or measurement techniques. Use standardized protocols:

- Shake-flask method: Saturate the compound in solvents (water, DMSO, ethanol) at 25°C, filter, and quantify via gravimetry or HPLC.

- Thermodynamic solubility: Employ dynamic light scattering (DLS) to detect nanoaggregates.